N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline
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Overview
Description
N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline is an organic compound with the molecular formula C14H13N3O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a nitro group and a methylideneamino group attached to an aniline ring, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline typically involves the condensation reaction between N-methylaniline and 4-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Nitrating agents like nitric acid, halogenating agents like bromine.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, antioxidants, and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of gasoline additives, gum inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline involves its interaction with specific molecular targets and pathways The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects
Comparison with Similar Compounds
N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline can be compared with similar compounds such as:
N-methyl-4-nitroaniline: Similar structure but lacks the methylideneamino group.
N,N-dimethyl-4-[(4-nitrophenyl)imino]methyl]aniline: Contains an additional methyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which provide a balance of reactivity and stability, making it suitable for various applications in scientific research and industry.
Properties
CAS No. |
790-48-7 |
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Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C14H13N3O2/c1-16(13-5-3-2-4-6-13)15-11-12-7-9-14(10-8-12)17(18)19/h2-11H,1H3 |
InChI Key |
UYKWINPUYBGLDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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